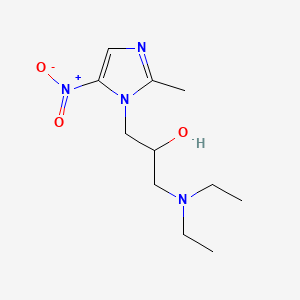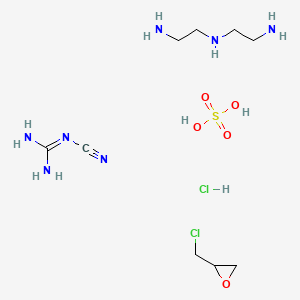
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which combines guanidine, cyano groups, and polymer chains, making it a versatile material for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate typically involves the reaction of guanidine with cyano groups and polymerization with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
Aplicaciones Científicas De Investigación
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride: This compound shares a similar polymer structure but differs in the presence of ammonium chloride instead of (chloromethyl)oxirane.
Guanidine, N-cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: Another similar compound with sulfate groups instead of hydrochloride sulfate.
Uniqueness
The uniqueness of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate lies in its specific combination of functional groups and polymer structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Propiedades
Número CAS |
76649-42-8 |
|---|---|
Fórmula molecular |
C9H25Cl2N7O5S |
Peso molecular |
414.31 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C4H13N3.C3H5ClO.C2H4N4.ClH.H2O4S/c5-1-3-7-4-2-6;4-1-3-2-5-3;3-1-6-2(4)5;;1-5(2,3)4/h7H,1-6H2;3H,1-2H2;(H4,4,5,6);1H;(H2,1,2,3,4) |
Clave InChI |
ZIFVEBUBVVJCOP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O.Cl |
Números CAS relacionados |
76649-42-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
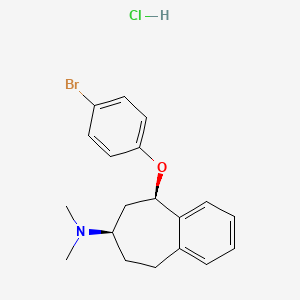

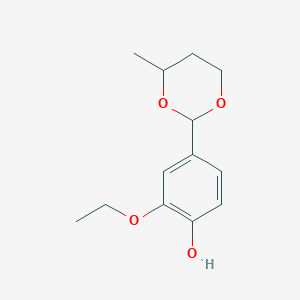
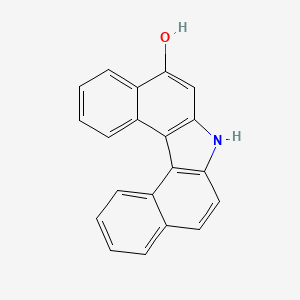
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

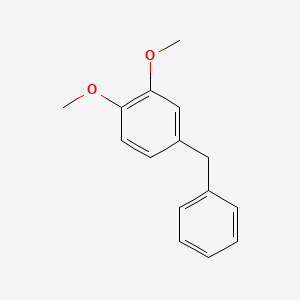
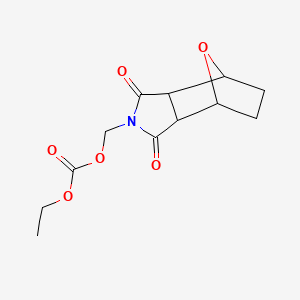
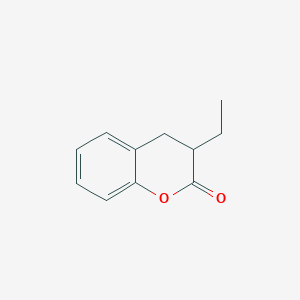

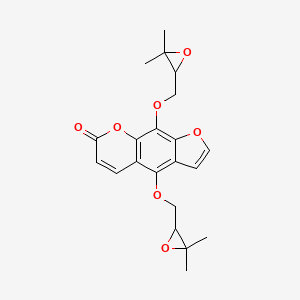
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
